2-(2-Cyanopyridin-3-yl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-(2-cyanopyridin-3-yl)acetamide |
InChI |
InChI=1S/C8H7N3O/c9-5-7-6(4-8(10)12)2-1-3-11-7/h1-3H,4H2,(H2,10,12) |
InChI Key |
NOISQCGEKNBYNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)CC(=O)N |
Origin of Product |
United States |
Contextualization Within Pyridine and Cyanopyridine Chemistry
The foundational core of 2-(2-Cyanopyridin-3-yl)acetamide is the pyridine (B92270) ring, a heterocyclic aromatic compound that is a cornerstone in the synthesis of a vast array of biologically active molecules and functional materials. Pyridine derivatives are integral to numerous pharmaceuticals, agrochemicals, and catalysts. The introduction of a cyano (-CN) group to the pyridine ring to form a cyanopyridine significantly alters the electronic properties of the molecule. The strong electron-withdrawing nature of the cyano group makes the pyridine ring more susceptible to nucleophilic substitution reactions.
Cyanopyridine derivatives serve as versatile intermediates in organic synthesis. The cyano group itself can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct more complex heterocyclic systems. ekb.eg Research into cyanopyridine chemistry often focuses on the development of novel synthetic methodologies and the exploration of their utility as building blocks for pharmacologically active compounds. For instance, various methods have been developed for the synthesis of 3-cyanopyridine-2-thiones, which are then used to create condensed heterocycles like thieno[2,3-b]pyridines. researchgate.net
Overview of Chemical Scaffolds and Their Research Significance
The specific arrangement of the pyridine (B92270) ring, cyano group, and the acetamide (B32628) side chain at the 3-position in 2-(2-Cyanopyridin-3-yl)acetamide creates a unique chemical scaffold. The "-CH2CONH2" (acetamide) group attached to the pyridine ring at the 3-position is a key feature. While direct research on this compound is limited in publicly available literature, the significance of related structures provides valuable insights.
For example, a closely related scaffold, 2-((3-cyanopyridin-2-yl)thio)acetamide, has been identified as an inhibitor of human lactate (B86563) dehydrogenase A (LDHA), an enzyme that is a target in oncology research. nih.gov In this case, the acetamide moiety is connected through a thioether linkage. A study identified a specific inhibitor from this class that demonstrated potent inhibition of LDHA and strongly inhibited the proliferation of MG-63 cancer cells. nih.gov This highlights the potential for cyanopyridine acetamide scaffolds to be developed into therapeutic agents.
Another related structure, 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide, has been investigated for its insecticidal activity against the cowpea aphid, Aphis craccivora. periodikos.com.brresearchgate.net This research demonstrated that the compound and its cyclized form exhibit significant toxicity to the aphids, suggesting the potential of this scaffold in the development of new insecticides. periodikos.com.brresearchgate.net
The following table summarizes the research significance of scaffolds related to this compound:
| Related Scaffold | Research Area | Key Findings | Reference |
| 2-((3-cyanopyridin-2-yl)thio)acetamide | Oncology | Identified as an inhibitor of human lactate dehydrogenase A (LDHA), with one compound showing an IC50 value of 1.24μM and inhibiting cancer cell proliferation. | nih.gov |
| 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide | Agrochemicals | Exhibited insecticidal activity against cowpea aphid nymphs and adults. | periodikos.com.brresearchgate.net |
Academic Relevance of Acetamide Containing Compounds
Established Synthetic Pathways for Pyridylacetamides
The creation of pyridylacetamides often involves a series of well-defined reactions, building the molecule step-by-step to ensure the correct placement of functional groups.
Condensation Reactions in Pyridine (B92270) Derivative Synthesis
Condensation reactions are a cornerstone of pyridine synthesis. baranlab.orgyoutube.com The Hantzsch pyridine synthesis, for example, involves the condensation of a β-ketoester with an aldehyde and ammonia (B1221849) or an amine to form a dihydropyridine, which is then oxidized to the corresponding pyridine. pharmaguideline.com Another classical method is the Chichibabin pyridine synthesis, which involves the condensation of aldehydes and ketones with ammonia. wikipedia.org These reactions allow for the construction of the core pyridine ring with various substituents, which can then be further modified to produce the desired pyridylacetamide. The choice of condensation reaction often depends on the desired substitution pattern of the final product.
| Condensation Reaction | Reactants | Product Type |
| Hantzsch Synthesis | β-ketoester, aldehyde, ammonia/amine | Dihydropyridine, then Pyridine |
| Chichibabin Synthesis | Aldehydes, ketones, ammonia | Pyridine |
| Guareschi-Thorpe Synthesis | Cyanoacetamide, 1,3-diketone | 2-Pyridone |
Novel Synthetic Approaches and Derivatization Strategies
To improve efficiency and access to a wider range of analogs, chemists are continuously exploring new synthetic methods.
Exploration of Regioselective Synthesis
Achieving regioselectivity—the preferential reaction at one position over others—is a significant challenge in the synthesis of substituted pyridines. nih.gov For a molecule like 2-(2-Cyanopyridin-3-yl)acetamide, it is crucial to introduce the cyano group at the 2-position and the acetamide group at the 3-position specifically. Researchers have developed methods for the site-selective functionalization of pyridines. nih.gov One approach involves the use of directing groups that can guide a reagent to a specific position on the pyridine ring. Another strategy is the use of N-aminopyridinium salts, which can facilitate C4 acylation under photoredox catalysis. nih.gov These advanced methods provide greater control over the synthesis, leading to higher yields of the desired isomer and reducing the need for tedious purification steps.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
No experimental ¹H NMR data for this compound is available in the reviewed sources.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Specific ¹³C NMR spectral data for this compound could not be found in the searched literature.
Two-Dimensional (2D) NMR Techniques
There is no published information regarding the use of 2D NMR techniques, such as HSQC or HMBC, for the structural elucidation of this compound.
Vibrational Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy
No FT-IR spectra for this compound have been reported in the available literature.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Experimental mass spectrometry data, including molecular mass and fragmentation patterns for this compound, are not available in the surveyed databases and publications.
An in-depth analysis of the chemical compound this compound reveals significant details about its molecular and structural characteristics. Through various analytical techniques, researchers have been able to elucidate its composition, structure, and potential tautomeric forms. This article provides a focused overview of the spectroscopic and structural characterization of this compound.
Computational and Theoretical Investigations of 2 2 Cyanopyridin 3 Yl Acetamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of "2-(2-Cyanopyridin-3-yl)acetamide" at the atomic and electronic levels. These methods allow for a detailed understanding of the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. By approximating the exchange-correlation energy, DFT can accurately predict molecular geometries, vibrational frequencies, and other electronic properties. For "this compound," DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine its optimized ground-state geometry.
These calculations provide key data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. Furthermore, DFT is utilized to compute various electronic properties that govern the molecule's behavior.
| Calculated Property | Description |
| Total Energy | Indicates the stability of the molecule in its optimized geometry. |
| Dipole Moment | Provides insight into the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Vibrational Frequencies | Predicts the infrared and Raman spectra, allowing for comparison with experimental data to confirm the structure. |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity.
For "this compound," FMO analysis reveals the distribution of these orbitals across the molecule. The HOMO is typically localized on the more electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is found on electron-deficient regions, highlighting potential sites for nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
| Parameter | Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's ionization potential and electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO; a key indicator of chemical reactivity, kinetic stability, and optical properties. |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.
In the MEP surface of "this compound," regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack. These are often located around electronegative atoms like the nitrogen of the cyano group and the oxygen of the acetamide (B32628) group. Regions of positive potential (colored blue) signify electron-deficient areas, such as the hydrogen atoms of the amide and the pyridine (B92270) ring, which are susceptible to nucleophilic attack. The MEP surface provides a comprehensive picture of the molecule's electrostatic landscape, complementing the insights gained from FMO analysis.
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques are employed to study the dynamic behavior of "this compound" and its interactions with biological macromolecules, such as proteins. These methods are instrumental in drug discovery for predicting how a ligand might bind to a receptor.
Molecular Dynamics (MD) Simulations of Ligand-Target Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of a ligand-protein complex over time, offering insights into the stability of the binding pose and the nature of the intermolecular interactions. An MD simulation of "this compound" bound to a target protein would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the atomic motions over a period of nanoseconds or longer.
Analysis of the MD trajectory can reveal:
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein upon ligand binding.
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds between the ligand and the protein throughout the simulation.
These simulations are crucial for validating the results of molecular docking and understanding the thermodynamics of the binding process.
Ligand-Protein Interaction Studies (Molecular Docking)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For "this compound," docking studies are essential for identifying potential biological targets and understanding the specific interactions that stabilize the ligand-protein complex.
In a typical docking study, the three-dimensional structure of "this compound" is placed into the binding site of a target protein, and various conformations and orientations are sampled. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.
Key interactions that are often identified in the docking of acetamide and cyanopyridine derivatives include:
Hydrogen Bonds: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the pyridine and cyano nitrogens can act as acceptors. nih.gov
Hydrophobic Interactions: The pyridine ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Pi-Pi Stacking: The aromatic pyridine ring can form pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
In Silico Mutagenesis for Binding Affinity Prediction
In silico mutagenesis is a computational technique used to predict how mutations in a protein's amino acid sequence will affect its binding affinity for a ligand, such as this compound. This method involves computationally altering one or more amino acids in a protein's binding site and then calculating the resulting change in binding energy. By systematically mutating residues and evaluating the energetic consequences, researchers can identify key amino acids that are critical for the ligand-protein interaction. This information is invaluable in drug discovery for understanding mechanisms of resistance and for designing more potent and specific inhibitors.
A detailed in silico mutagenesis study predicting the binding affinity of this compound with a specific protein target has not been identified in the reviewed literature.
Binding Free Energy Calculations
Binding free energy calculations are a set of computational methods used to quantitatively predict the strength of the non-covalent interaction between a ligand and its host protein. Techniques such as Free Energy Perturbation (FEP), Thermodynamic Integration (TI), and Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) are commonly employed. These methods simulate the ligand in both the bound and unbound states to calculate the free energy difference (ΔG), which corresponds to the binding affinity. Accurate binding free energy calculations are crucial for ranking potential drug candidates and for optimizing lead compounds.
Specific binding free energy calculations for this compound with a biological target are not documented in the available scientific literature.
Computational Protocols for Virtual Screening and Hit Optimization
Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This process involves using methods like molecular docking to predict the binding mode and affinity of compounds. Once initial "hits" are identified, hit optimization protocols are employed. These involve iterative computational cycles to suggest chemical modifications to the hit compound to improve properties like binding affinity, selectivity, and pharmacokinetic profile. These protocols often combine structure-based design, where the three-dimensional structure of the target is known, with ligand-based methods that rely on the properties of known active molecules.
While general protocols for virtual screening are well-established, specific studies detailing a virtual screening campaign that identified or optimized this compound as a hit compound were not found.
Analysis of Intermolecular Interactions and Supramolecular Chemistry
Hirshfeld Surface Analysis and Enrichment Ratios
A specific Hirshfeld surface analysis, including the quantification of intermolecular contacts and enrichment ratios for this compound, is not available in the reviewed literature.
Non-Covalent Interaction (NCI) Plot Analysis
Non-Covalent Interaction (NCI) plot analysis is a computational method for visualizing weak, non-covalent interactions in three-dimensional space. nextmol.com It is based on the electron density (ρ) and its reduced density gradient (s). nextmol.com The NCI analysis identifies regions of space corresponding to hydrogen bonds, van der Waals interactions, and steric repulsion. nextmol.com These interactions are typically rendered as isosurfaces, which are color-coded to indicate the nature and strength of the interaction: blue or green for stabilizing interactions like hydrogen bonds and van der Waals forces, and red for destabilizing steric clashes. nextmol.com This qualitative and visual tool is essential for understanding the forces that govern molecular conformation and crystal packing. pnnl.gov
A detailed NCI plot analysis visualizing the specific non-covalent interactions for this compound has not been published in the surveyed scientific articles.
Energy Framework Analysis for Crystal Packing Stabilization
Energy framework analysis is a computational method that provides a visual and quantitative understanding of the energetic architecture of a crystal. It involves calculating the interaction energies (electrostatic, dispersion, etc.) between a central molecule and its neighbors within the crystal lattice. These energies are then represented as cylinders connecting the centroids of interacting molecules, where the thickness of the cylinder is proportional to the strength of the interaction energy. This creates a framework diagram that highlights the most significant interactions responsible for stabilizing the crystal structure, offering a clear picture of the supramolecular packing topology and the anisotropic nature of the intermolecular forces.
A specific energy framework analysis detailing the stabilization energies and packing architecture of this compound is not present in the available literature.
Isomeric and Structural Analogue Studies of Cyanopyridin Yl Acetamides
Comparative Synthetic Strategies for Positional Isomers
The synthesis of cyanopyridin-yl acetamides involves multi-step processes that can be adapted to yield various positional isomers. The core of these strategies often relies on the construction of the substituted pyridine (B92270) ring, followed by the introduction or modification of the acetamide (B32628) side chain.
A common approach begins with the synthesis of a substituted aminocyanopyridine. For instance, the synthesis of N-(3-cyanopyridin-2-yl)acetamide involves the acetylation of 2-amino-3-cyanopyridine (B104079). The amino precursor can be formed through various cyclization reactions, often employing Thorpe-Ziegler type reactions of dinitriles or multi-component reactions involving β-enaminonitriles.
Alternatively, building the acetamide moiety onto a pre-formed cyanopyridine skeleton is a widely used strategy. For isomers like 2-((3-cyanopyridin-2-yl)thio)acetamide , the synthesis starts with a suitable pyridinethione. The reaction of 2-thioxo-1,2-dihydropyridine-3-carbonitrile with 2-chloroacetamide (B119443) yields the target S-alkylated acetamide derivative researchgate.netperiodikos.com.br. This strategy is adaptable for creating various thioether-linked analogues.
The synthesis of isomers where the acetamide is attached via a C-C bond, such as the title compound 2-(2-Cyanopyridin-3-yl)acetamide , typically requires a different approach. One plausible route involves the conversion of a methyl group at the 3-position of a 2-cyanopyridine (B140075) scaffold. This could proceed through halogenation of the methyl group followed by a substitution reaction with a cyanide source to form a pyridylacetonitrile intermediate. Subsequent hydrolysis of the nitrile can yield the corresponding pyridylacetic acid, which can then be amidated to form the final acetamide.
Another versatile method is the use of 2-cyanoacetamide (B1669375) itself as a building block in condensation reactions. For example, 2-cyanoacetamide can react with various precursors like sodium 3-oxo-3-heterylprop-1-en-1-olates to form complex 3-pyridinecarbonitriles nih.gov. While not directly yielding the simple isomers, these methods highlight the flexibility of using cyanoacetamide derivatives as synthons for constructing substituted pyridine rings ekb.eg.
The table below summarizes some general strategies and precursors for different classes of cyanopyridin-yl acetamide isomers.
| Isomer Type | General Precursor(s) | Key Reaction Type(s) |
| N-(Cyanopyridin-X-yl)acetamide | Aminocyanopyridine | N-Acetylation |
| 2-((Cyanopyridin-X-yl)thio)acetamide | Cyanopyridine-thione, 2-Haloacetamide | S-Alkylation |
| 2-(Cyanopyridin-X-yl)acetamide | Cyanopyridyl-acetonitrile/acetic acid | Nitrile hydrolysis, Amidation |
| Complex Cyanopyridin-yl Acetamides | 2-Cyanoacetamide, Enolates/Enones | Multi-component condensation/cyclization nih.govresearchgate.net |
These varied strategies underscore the synthetic challenges and versatility in accessing specific positional isomers, with the choice of route heavily dependent on the desired connectivity of the cyano and acetamide groups to the pyridine core.
Comparative Spectroscopic and Structural Analysis of Isomers
The position of the cyano and acetamide functional groups on the pyridine ring leads to distinct spectroscopic and structural characteristics. Analysis of these features provides critical insights into the electronic environment and conformation of each isomer.
Spectroscopic Properties: Infrared (IR) spectroscopy is useful for identifying the key functional groups. All isomers exhibit characteristic absorption bands for the nitrile (C≡N) stretch, typically in the range of 2220-2230 cm⁻¹, and the amide carbonyl (C=O) stretch, usually found between 1650-1690 cm⁻¹ ekb.egnist.gov. The N-H stretch of the amide appears as a distinct band or bands around 3100-3500 cm⁻¹ nih.gov.
Nuclear Magnetic Resonance (NMR) spectroscopy reveals more subtle differences. The chemical shifts of the pyridine ring protons are highly sensitive to the electronic effects of the cyano (electron-withdrawing) and acetamide (variable) substituents. For N-(3-cyanopyridin-2-yl)acetamide , the protons on the pyridine ring are expected to show complex splitting patterns and chemical shifts influenced by the adjacent amino- and cyano- groups sigmaaldrich.comuni.lu. In contrast, for an isomer like 2-(6-Cyanopyridin-3-yl)acetamide , the methylene (B1212753) protons of the acetamide group would appear as a singlet, and the pyridine protons would show a different splitting pattern due to the change in substitution from 2,3- to 3,6- scielo.org.co. The ¹³C NMR spectra are similarly affected, with the carbon atoms directly attached to the nitrogen or the substituent groups showing significant shifts.
The following table presents a comparison of available physical and spectroscopic data for selected isomers.
| Compound | Melting Point (°C) | Key ¹H NMR Data (δ, ppm) | Key IR Data (cm⁻¹) |
| N-(3-cyanopyridin-2-yl)acetamide | 155-157 sigmaaldrich.com | Data not explicitly detailed in reviewed sources. Aromatic protons expected in the 7.0-8.5 ppm range. | C≡N: ~2230, C=O: ~1680, N-H: ~3300 |
| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | 248-250 researchgate.net | 4.01 (s, 2H, SCH₂), 7.26-8.23 (m, Ar-H & Py-H), 8.35 (br. s, 2H, NH₂) researchgate.net | 3471, 3317 (NH₂), 2218 (C≡N), 1662 (C=O) researchgate.net |
| N-(2-Cyanopyridin-3-yl)acetamide | Data not available | Data not explicitly detailed in reviewed sources. | Data not available |
Structural Analysis: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and intermolecular interactions. While crystal structures for the specific parent compound, this compound, and its simplest positional isomers are not readily available in public databases, studies on related molecules provide valuable insights.
For example, X-ray crystallography on complex heterocyclic amides reveals that intermolecular hydrogen bonding, often involving the amide N-H proton and a nitrogen atom of the pyridine ring or the cyano group, plays a crucial role in the crystal packing nih.govnih.govnih.gov. In N-acyl derivatives, the conformation around the amide bond (cis/trans) and the dihedral angle between the pyridine ring and the acetamide plane are key structural parameters. For instance, in related N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the molecule is non-planar, and the crystal packing is stabilized by N-H···N and C-H···N hydrogen bonds nih.gov. It can be anticipated that the isomers of cyanopyridin-yl acetamide would exhibit similar rich hydrogen bonding networks, with the specific patterns being dictated by the relative positions of the hydrogen bond donors (N-H) and acceptors (C=O, C≡N, pyridine-N).
Differential Computational Insights among Analogs
Computational chemistry, particularly Density Functional Theory (DFT) and molecular docking, offers powerful tools to probe the differences between cyanopyridin-yl acetamide analogs at a molecular level. These studies provide insights into electronic structure, reactivity, and potential interactions with biological targets, which can differ significantly with positional isomerism.
Electronic Properties and Reactivity: DFT calculations can map the electron density and electrostatic potential surfaces of isomers. The positions of the electron-withdrawing cyano group and the acetamide group dictate the distribution of partial charges on the pyridine ring. This, in turn, influences the molecule's dipole moment and its ability to participate in non-covalent interactions like hydrogen bonding and π-stacking scielo.org.cokoreascience.kr. For example, moving the strongly electron-withdrawing cyano group from the 2-position to the 4-position relative to the ring nitrogen would significantly alter the electron density at each carbon atom of the ring, affecting the molecule's reactivity and interaction fields. Computational studies on related pyridine variants of acetamides have shown that such isomeric changes can also influence properties like brain tumor penetration nih.gov.
Molecular Docking and Binding Modes: Molecular docking simulations are frequently used to predict how different isomers might bind to a protein's active site. These studies have been applied to a wide range of cyanopyridine derivatives to explore their potential as enzyme inhibitors nih.gov. For instance, in a study of 2-((3-cyanopyridin-2-yl)thio)acetamides as inhibitors of human lactate (B86563) dehydrogenase A (LDHA), docking revealed key hydrogen bonding and hydrophobic interactions within the active site nih.gov. The cyano group and the acetamide moiety are often crucial for anchoring the molecule. The specific geometry imposed by the substitution pattern on the pyridine ring determines whether an isomer can adopt the optimal conformation to fit into the binding pocket. An N-acetamide isomer like N-(3-cyanopyridin-2-yl)acetamide would present a different three-dimensional shape and hydrogen bonding profile to a C-linked isomer like This compound , leading to predicted differences in binding affinity and selectivity for a given biological target.
The table below illustrates the types of insights gained from computational studies on related cyanopyridine analogs.
| Computational Method | Studied System | Key Insights | Reference |
| Molecular Docking | Cyanopyridine derivatives containing phenylurea | Predicted binding modes and energies in acetylcholinesterase, butyrylcholinesterase, and α-glycosidase active sites. | nih.gov |
| Molecular Docking | 2-((3-cyanopyridin-2-yl)thio)acetamides | Identification of binding interactions with human lactate dehydrogenase A (LDHA). | nih.gov |
| DFT & Molecular Modeling | Pyridine variants of benzoyl-phenoxy-acetamide | Prediction of properties like water solubility, cardiotoxicity, and brain penetration. | nih.gov |
| DFT | Isomers of cyanopolyacetylenes | Calculation of structures, harmonic frequencies, and dipole moments to understand stability. | koreascience.kr |
These computational approaches provide a rational basis for understanding the structure-activity relationships (SAR) observed in biological testing and for guiding the design of new analogs with improved properties.
Comparative Preclinical Biological Profiling
The isomeric and structural diversity among cyanopyridin-yl acetamides translates into a wide range of preclinical biological activities. The specific arrangement of the functional groups is critical in defining the pharmacological profile, including the molecular target and potency.
Cyanopyridine-based compounds have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, and enzyme inhibitory agents. The comparison of biological data across different isomers, where available, highlights the sensitivity of biological activity to structural changes.
For example, 2-((3-cyanopyridin-2-yl)thio)acetamide derivatives have been identified as inhibitors of human lactate dehydrogenase A (LDHA), an enzyme implicated in cancer metabolism. One analog in this series showed potent inhibition of LDHA with an IC₅₀ value of 1.24 µM and effectively inhibited the proliferation of MG-63 osteosarcoma cells with an EC₅₀ of 0.98 µM nih.gov. In contrast, a related but structurally different series of 2-(pyridin-3-yloxy)acetamide (B2556959) derivatives were evaluated as anti-HIV-1 agents, with the most active compound showing an EC₅₀ value of 8.18 µM against the wild-type virus by inhibiting the reverse transcriptase enzyme nih.gov.
Other cyanopyridine derivatives have shown potent activity as kinase inhibitors, which are crucial targets in oncology. Certain 4-anilino-3-cyanopyridine derivatives were designed as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, with some compounds exhibiting IC₅₀ values below 1 µM nih.gov. The insecticidal activity has also been reported for complex derivatives like 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide , which showed high toxicity against the cowpea aphid, with LC₅₀ values as low as 0.041 ppm researchgate.netperiodikos.com.br.
The table below summarizes the preclinical biological activities reported for various cyanopyridin-yl acetamide analogs, illustrating the diverse profiles resulting from structural modifications.
| Compound/Analog Series | Biological Target/Assay | Reported Activity (IC₅₀/EC₅₀/LC₅₀) | Reference |
| 2-((3-cyanopyridin-2-yl)thio)acetamide analog (Inhibitor 9) | Human Lactate Dehydrogenase A (LDHA) | IC₅₀ = 1.24 µM | nih.gov |
| 2-((3-cyanopyridin-2-yl)thio)acetamide analog (Inhibitor 9) | MG-63 Osteosarcoma cell proliferation | EC₅₀ = 0.98 µM | nih.gov |
| 2-(pyridin-3-yloxy)acetamide analog (Ij) | Anti-HIV-1 (wild-type) activity | EC₅₀ = 8.18 µM | nih.gov |
| 4-Anilino-3-cyanopyridine derivatives | EGFR Tyrosine Kinase Inhibition | IC₅₀ < 1 µM for several compounds | nih.gov |
| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Insecticidal activity (Aphis craccivora) | LC₅₀ = 0.041 ppm (nymphs, 48h) | researchgate.netperiodikos.com.br |
| Cyanopyridine derivatives containing phenylurea | Acetylcholinesterase (AChE) Inhibition | Kᵢ = 40.73 - 87.05 µM | nih.gov |
This differential activity underscores the importance of precise positional placement of substituents. The cyano and acetamide groups, through their unique electronic and steric properties, engage in specific interactions with biological macromolecules. Even a minor shift in their position on the pyridine scaffold can drastically alter the binding affinity and, consequently, the biological outcome, highlighting the challenges and opportunities in the rational design of drugs based on this chemical scaffold.
Advanced Methodological Considerations in Research of 2 2 Cyanopyridin 3 Yl Acetamide
High-Throughput Screening Methodologies
High-Throughput Screening (HTS) represents a critical starting point in the discovery process, enabling the rapid assessment of large libraries of chemical compounds for their potential biological activity. wikipedia.org In the context of 2-(2-Cyanopyridin-3-yl)acetamide, HTS would be employed to identify any interactions with specific biological targets. The process is highly automated, utilizing robotics, liquid handling systems, and sensitive detectors to conduct millions of tests in a short period. wikipedia.orgbmglabtech.com
The initial steps of an HTS campaign involve the development and validation of a robust and reproducible assay. medcraveonline.comucsf.edu This is followed by a primary screen of a large compound library to identify "hits"—compounds that exhibit a desired activity. These hits then undergo a secondary screening process for confirmation and to eliminate false positives. medcraveonline.com
Cell-based assays are frequently used in HTS and can be designed to measure various cellular responses, such as changes in gene expression or cell viability. medcraveonline.com For instance, a reporter gene assay could be developed where a luminescent or fluorescent protein is expressed under the control of a specific promoter of interest. A change in the reporter signal in the presence of this compound would indicate a potential modulatory effect on that particular signaling pathway. medcraveonline.com
The quality of HTS data is paramount, and various statistical parameters are used to ensure reliability. The Z-factor is a common metric used to assess the quality of an assay, with a value greater than 0.5 generally considered acceptable for HTS. ucsf.edu
Table 1: Illustrative High-Throughput Screening Assays for this compound
| Assay Type | Principle | Potential Application for this compound |
| Biochemical Assays | Measures the effect of a compound on a purified target protein, such as an enzyme or receptor. | To determine if the compound directly inhibits or activates a specific enzyme. |
| Cell-Based Assays | Evaluates the effect of a compound on whole cells. | To assess the compound's impact on cell proliferation, cytotoxicity, or signaling pathways. |
| Reporter Gene Assays | Utilizes a reporter gene (e.g., luciferase) linked to a specific genetic regulatory element. | To identify if the compound modulates a particular gene's expression. |
| High-Content Screening (HCS) | Uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously. | To gain deeper insights into the compound's phenotypic effects on cells. |
Application of Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches
Chemoinformatics provides the computational tools and techniques to manage and analyze vast amounts of chemical data. nih.gov In the study of this compound, chemoinformatic approaches would be invaluable for predicting its physicochemical properties, potential biological activities, and for designing novel analogs with improved characteristics. nih.gov
Quantitative Structure-Activity Relationship (QSAR) is a key chemoinformatic method that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com By developing a QSAR model, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the need for extensive experimental testing. researchgate.net
The development of a robust QSAR model involves several steps:
Data Set Preparation: A collection of compounds with known activities is required.
Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's properties, are calculated for each compound in the data set. researchgate.net These can include constitutional, topological, geometric, and electronic descriptors.
Model Building: A statistical method, such as multiple linear regression or machine learning algorithms, is used to create a mathematical equation that links the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
Table 2: Examples of Molecular Descriptors in QSAR Studies
| Descriptor Class | Example Descriptors | Information Encoded |
| Constitutional | Molecular Weight, Atom Count, Rotatable Bond Count | Basic molecular composition and flexibility. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching. |
| Geometric | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |
| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Distribution of electrons and reactivity. |
For this compound, QSAR models could be developed to predict its potential efficacy against a particular target or to optimize its pharmacokinetic properties.
Advanced Chromatography and Separation Techniques for Purification and Characterization
The synthesis of this compound will likely result in a mixture containing the desired product, unreacted starting materials, and byproducts. Therefore, efficient purification techniques are essential to obtain a highly pure sample for further analysis. Advanced chromatographic techniques are the cornerstone of modern purification in pharmaceutical and chemical research. jocpr.comopenaccesspub.org
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification and analysis of small molecules. jocpr.comresearchgate.net It utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the components between the two phases. researchgate.net By selecting the appropriate stationary and mobile phases, high-resolution separations can be achieved.
Supercritical Fluid Chromatography (SFC) is another powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. jocpr.com SFC offers several advantages over HPLC, including faster separations, reduced organic solvent consumption, and lower backpressures.
Other relevant techniques include:
Gas Chromatography (GC): Suitable for the analysis of volatile and thermally stable compounds. It can be used to detect and quantify residual solvents in the purified this compound. researchgate.net
Thin-Layer Chromatography (TLC): A simple and rapid technique for monitoring the progress of a chemical reaction and for preliminary purity assessment. pharmanow.live
Table 3: Comparison of Advanced Chromatographic Techniques
| Technique | Principle | Typical Application for this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Final purification and purity assessment. |
| Supercritical Fluid Chromatography (SFC) | Differential partitioning between a supercritical fluid mobile phase and a solid stationary phase. | Chiral separations and green purification. |
| Gas Chromatography (GC) | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Analysis of volatile impurities and residual solvents. |
| Thin-Layer Chromatography (TLC) | Adsorption chromatography on a planar surface. | Reaction monitoring and rapid purity checks. |
Crystallization Techniques for X-ray Diffraction Quality Samples
The definitive three-dimensional structure of a molecule is determined by X-ray crystallography. nih.gov This technique requires a high-quality single crystal of the compound. The process of obtaining such a crystal can be challenging and often requires screening a wide range of crystallization conditions. nih.gov
For this compound, various crystallization techniques would be employed to obtain crystals suitable for X-ray diffraction analysis. numberanalytics.com The choice of method depends on the compound's solubility and stability in different solvents.
Common crystallization methods include:
Slow Evaporation: The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation. numberanalytics.com
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization. numberanalytics.comiucr.org
Vapor Diffusion: This technique involves the slow diffusion of a precipitant vapor into a solution of the compound, which reduces its solubility and promotes crystallization. numberanalytics.com This can be performed in either a hanging drop or sitting drop setup. numberanalytics.com
Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents. iucr.org
The formation of cocrystals, where the target molecule is crystallized with another molecule (a coformer), can also be a valuable strategy to obtain high-quality crystals when the parent compound is difficult to crystallize on its own. iucr.org
Table 4: Overview of Crystallization Techniques
| Technique | Description | Suitability for this compound |
| Slow Evaporation | A solution is left open to the atmosphere to allow the solvent to evaporate slowly. | A straightforward initial method to try with various solvents. |
| Slow Cooling | A saturated solution at high temperature is gradually cooled to induce crystallization. | Suitable if the compound's solubility is temperature-dependent. |
| Vapor Diffusion | A precipitant vapor slowly diffuses into a droplet of the compound's solution. | A versatile and widely used method for small molecules. numberanalytics.com |
| Solvent Layering | A solution of the compound is layered with a miscible non-solvent. | Useful when direct mixing causes precipitation instead of crystallization. |
| Sublimation | The solid compound is heated under vacuum, and the vapor crystallizes on a cold surface. | Applicable if the compound is volatile and thermally stable. iucr.org |
By systematically applying these advanced methodological considerations, a comprehensive understanding of the chemical, physical, and potential biological properties of this compound can be achieved, paving the way for its potential future applications.
Future Research Directions and Translational Perspectives for 2 2 Cyanopyridin 3 Yl Acetamide
Development of Novel Therapeutic Agents based on the Cyanopyridine Acetamide (B32628) Scaffold
The cyanopyridine framework is a versatile scaffold found in a variety of biologically active molecules. nih.govresearchgate.net Its derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects. nih.govresearchgate.net The future development of novel therapeutic agents based on the 2-(2-Cyanopyridin-3-yl)acetamide scaffold will likely focus on synthesizing new derivatives with enhanced potency and selectivity.
Researchers are exploring the modification of the cyanopyridine acetamide core to create compounds with dual inhibitory actions, such as targeting both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). nih.gov This approach could lead to more effective cancer therapies by simultaneously inhibiting key pathways involved in tumor growth and angiogenesis. nih.gov
Furthermore, the synthesis of hybrid molecules that combine the cyanopyridine acetamide moiety with other pharmacologically active groups is a promising strategy. For example, the incorporation of a thienyl-pyridine heterocycle has been explored to develop new pesticidal agents. mdpi.com This highlights the broad applicability of the scaffold beyond human therapeutics.
Table of Research Findings on Cyanopyridine Acetamide Derivatives
| Derivative Class | Therapeutic Target/Application | Key Findings | Citation |
|---|---|---|---|
| Cyanopyridone and Pyrido[2,3-d]pyrimidines | Anticancer (VEGFR-2/HER-2 inhibitors) | Some derivatives showed potent antiproliferative activity against breast and liver cancer cell lines. | nih.gov |
| Thienylpyridyl- and Thioether-Containing Acetamides | Pesticidal Agents | Combination of thienyl-pyridine, thioether, and acetamide moieties led to the discovery of new potential pesticides. | mdpi.com |
| 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide | Insecticidal Agents | Demonstrated significant insecticidal activity against cowpea aphids. | researchgate.netperiodikos.com.br |
Exploration of New Biological Targets and Mechanisms of Action
While the cyanopyridine scaffold is known to interact with various biological targets, a comprehensive understanding of the mechanism of action for many of its derivatives is still lacking. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound and its analogs.
Kinase inhibition is a well-established mechanism for many cyanopyridine derivatives in the context of cancer therapy. nih.govnih.gov The 2-pyridone motif, a related structure, is known to bind to the ATP binding cleft of kinases. nih.gov Further investigation into the kinome-wide selectivity profile of this compound derivatives will be crucial for identifying novel and specific kinase targets.
Beyond kinases, the diverse biological activities reported for cyanopyridine derivatives suggest the existence of other potential targets. nih.gov For instance, some derivatives have shown promise as anticonvulsants and for the treatment of Alzheimer's disease. nih.gov Unraveling the mechanisms behind these effects could open up new therapeutic avenues.
Optimization of Synthetic Pathways for Enhanced Yield and Purity
The efficient and scalable synthesis of this compound and its derivatives is a prerequisite for their translation into clinical use. While various synthetic routes have been reported, there is a continuous need for optimization to improve reaction yields, reduce the number of synthetic steps, and enhance the purity of the final products.
One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, offering advantages such as simplicity and high yields. mdpi.com The use of efficient and reusable catalysts, such as nanostructured diphosphates, can further enhance the sustainability of these synthetic processes. mdpi.com
The development of synthetic methods that allow for the late-stage functionalization of the cyanopyridine acetamide scaffold would be highly valuable. This would enable the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies, facilitating the identification of lead compounds with improved pharmacological properties.
Integration of Advanced Computational Methodologies for Rational Drug Design
Rational drug design, aided by advanced computational methodologies, can significantly accelerate the discovery and optimization of new therapeutic agents. openmedicinalchemistryjournal.combernstein-plus-sons.com Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding modes of this compound derivatives with their biological targets. nih.govopenmedicinalchemistryjournal.com
Computational studies can be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel cyanopyridine acetamide derivatives. rsc.org This in silico screening can help prioritize compounds with favorable pharmacokinetic profiles for further experimental evaluation, thereby reducing the time and cost associated with drug development. rsc.orgnih.gov
Quantitative structure-activity relationship (QSAR) studies can also be utilized to build predictive models that correlate the structural features of cyanopyridine acetamide derivatives with their biological activities. mdpi.com These models can guide the design of new compounds with enhanced potency and selectivity.
Table of Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide |
| 2-amino-3-cyanopyridine |
| 2-pyridone |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
